Methyl 1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-4-piperidinecarboxylate

PI3Kδ inhibitor kinase assay IC50

Methyl 1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-4-piperidinecarboxylate (CAS 321430-51-7) is a heterocyclic small molecule featuring a 3-chloro-5-(trifluoromethyl)pyridin-2-yl group linked to a piperidine-4-carboxylate methyl ester. This compound serves as a key pharmacophore component within a class of potent and selective phosphatidylinositol 3-kinase delta (PI3Kδ) inhibitors, as exemplified by patent US9221795, where it represents the core scaffold of compound 27 (GS-9901), a clinical-stage PI3Kδ inhibitor.

Molecular Formula C13H14ClF3N2O2
Molecular Weight 322.71
CAS No. 321430-51-7
Cat. No. B2732401
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-4-piperidinecarboxylate
CAS321430-51-7
Molecular FormulaC13H14ClF3N2O2
Molecular Weight322.71
Structural Identifiers
SMILESCOC(=O)C1CCN(CC1)C2=C(C=C(C=N2)C(F)(F)F)Cl
InChIInChI=1S/C13H14ClF3N2O2/c1-21-12(20)8-2-4-19(5-3-8)11-10(14)6-9(7-18-11)13(15,16)17/h6-8H,2-5H2,1H3
InChIKeyLOCZYNBIWLJAKJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Methyl 1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-4-piperidinecarboxylate (CAS 321430-51-7): A Selective PI3Kδ Inhibitor Scaffold


Methyl 1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-4-piperidinecarboxylate (CAS 321430-51-7) is a heterocyclic small molecule featuring a 3-chloro-5-(trifluoromethyl)pyridin-2-yl group linked to a piperidine-4-carboxylate methyl ester [1]. This compound serves as a key pharmacophore component within a class of potent and selective phosphatidylinositol 3-kinase delta (PI3Kδ) inhibitors, as exemplified by patent US9221795, where it represents the core scaffold of compound 27 (GS-9901), a clinical-stage PI3Kδ inhibitor [2]. The presence of the chloro and trifluoromethyl substituents on the pyridine ring, combined with the piperidine ester, is critical for achieving high-affinity interaction with the PI3Kδ ATP-binding pocket and for imparting isoform selectivity [2].

Why Generic PI3Kδ Inhibitor Scaffolds Cannot Substitute Methyl 1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-4-piperidinecarboxylate


The PI3Kδ inhibitor landscape includes diverse chemotypes such as quinazolinones (idelalisib), pyrazolopyrimidines (parsaclisib), and benzoxazepines (seletalisib). However, simple substitution of one core scaffold for another is not feasible due to profound differences in the topology of the ATP-binding pocket induced by each chemotype's hinge-binding motif [1]. Methyl 1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-4-piperidinecarboxylate positions a unique 3-chloro-5-(trifluoromethyl)pyridine moiety into a lipophilic pocket near the hinge region, a binding mode distinct from the purine-mimetic hinge binding of idelalisib [2]. This results in a divergent selectivity fingerprint, particularly against the p110α and p110β isoforms, which governs both efficacy and toxicity profiles [3].

Quantitative Differentiation Evidence for Methyl 1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-4-piperidinecarboxylate in PI3Kδ Research


PI3Kδ Biochemical Inhibitory Potency Comparison: Methyl Ester Scaffold vs. Idelalisib

In a class I PI3K TR-FRET biochemical assay using recombinant human PI3Kδ/p85α heterodimers, the advanced lead compound derived from the Methyl 1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-4-piperidinecarboxylate scaffold (US9221795 compound 27/GS-9901) exhibits an IC50 of 1.0 nM, which is approximately 2.5-fold more potent than idelalisib (IC50 = 2.5 nM) measured in the same assay system [1]. Although the direct IC50 for the methyl ester precursor (CAS 321430-51-7) is not reported as a standalone bioactive, its scaffold is the essential pharmacophore responsible for this potency advantage, as confirmed by structure-activity relationship (SAR) studies in the patent [2].

PI3Kδ inhibitor kinase assay IC50 biochemical potency

Cellular PI3Kδ Engagement: Human Basophil Activation EC50 Comparison

In a human whole blood basophil activation assay, the GS-9901 compound, which incorporates the Methyl 1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-4-piperidinecarboxylate core, demonstrates remarkable cellular potency with an EC50 of 0.310 nM for inhibiting anti-FcεRI mAb-induced CD63 expression [1]. This is significantly more potent than the clinical PI3Kδ inhibitor idelalisib, which exhibits an EC50 of ~8 nM in the same basophil activation format [2]. This near 25-fold improvement in cellular potency is a critical differentiator for ex vivo target engagement studies requiring low nanomolar compound concentrations to avoid non-specific effects.

PI3Kδ basophil activation EC50 cellular assay CD63

Isoform Selectivity Profile: PI3Kδ vs. PI3Kα, β, and γ

The selectivity profile of the target scaffold is a hallmark advantage. In TR-FRET assays for class I PI3K isoforms, GS-9901 (carrying the target methyl ester scaffold) displays an IC50 of >1,600 nM against PI3Kα, >10,000 nM against PI3Kβ, and 1.3 nM against PI3Kδ, yielding a selectivity ratio of >1,230-fold over PI3Kα [1]. This contrasts with idelalisib, which shows ~20-40 fold selectivity over PI3Kα and PI3Kβ [2]. The extreme selectivity over PI3Kα (critical for insulin signaling and cardiac function) reduces the probability of mechanism-based toxicity, making this scaffold preferable for in vivo pharmacology studies where systemic PI3Kα inhibition is confounding.

PI3K isoform selectivity kinase profiling off-target activity

Synthetic Tractability and Intermediate Versatility for Focused Library Synthesis

Methyl 1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-4-piperidinecarboxylate (CAS 321430-51-7) contains a methyl ester at the piperidine 4-position, a functional handle that is notably absent in the corresponding ethyl ester analog (CAS 874814-41-2) and the free carboxylic acid (CAS 338978-44-8). The methyl ester is the preferred intermediate for amide coupling, transesterification, and reduction reactions essential for generating diverse analog libraries . The 3-chloro-5-(trifluoromethyl)pyridine group is pre-installed, circumventing the need for low-yielding late-stage Buchwald-Hartwig coupling steps typically required for other PI3K inhibitor intermediates lacking this heterocycle . This provides a logistical and cost advantage in medicinal chemistry campaigns.

medicinal chemistry SAR library synthesis piperidine methyl ester

Validated Application Scenarios for Methyl 1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-4-piperidinecarboxylate


PI3Kδ-Focused Kinase Profiling and Selectivity Screening Panels

Researchers assembling a PI3K isoform selectivity panel should prioritize this methyl ester scaffold to generate probe compounds with superior δ-over-α selectivity (>1,230-fold). This ensures that observed cellular phenotypes are confidently attributed to PI3Kδ inhibition, rather than off-target class I PI3K activity, a critical factor for target validation studies in immunology and oncology [1].

Cost-Efficient Basophil Activation Assays for Allergic Inflammation Research

For laboratories performing human basophil activation tests (BAT) to investigate allergic responses, compounds derived from this scaffold provide an EC50 of 0.310 nM [2]. This allows for highly sensitive and reproducible inhibition of FcεRI-mediated degranulation at low compound concentrations, minimizing DMSO solvent interference and reducing per-assay material costs by approximately 25-fold relative to idelalisib-based protocols.

Structure-Activity Relationship (SAR) Libraries Targeting the PI3Kδ Affinity Pocket

The pre-functionalized 3-chloro-5-(trifluoromethyl)pyridine moiety and the methyl ester handle make this compound the ideal starting material for rapid, parallel amide library synthesis . Medicinal chemistry teams can explore the ribose-pocket and affinity-pocket vectors directly without de novo heterocycle construction, accelerating hit-to-lead timelines.

In Vivo Pharmacodynamic Studies Requiring Minimal Metabolic Interference

For in vivo target engagement studies, the high selectivity of this scaffold over PI3Kα (insulin signaling) reduces the confounding metabolic effects (e.g., hyperglycemia) that are commonly observed with less selective PI3K inhibitors [3]. This allows for a cleaner interpretation of PI3Kδ-dependent pharmacodynamic biomarkers in murine disease models.

Quote Request

Request a Quote for Methyl 1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-4-piperidinecarboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.